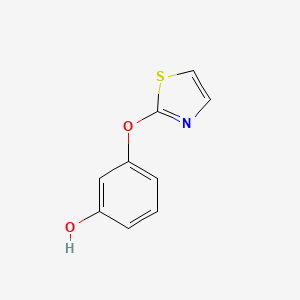

3-(1,3-Thiazol-2-yloxy)phenol

Description

3-(1,3-Thiazol-2-yloxy)phenol is a heterocyclic compound featuring a phenol moiety linked via an ether oxygen to a 1,3-thiazole ring. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution reactions between thiazole derivatives and halogenated phenols under basic conditions.

Key structural attributes:

- Thiazole ring: Contributes to π-π stacking interactions and metabolic stability.

Properties

IUPAC Name |

3-(1,3-thiazol-2-yloxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-7-2-1-3-8(6-7)12-9-10-4-5-13-9/h1-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFLNBQPKNZVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-2-yloxy)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with a thiazole derivative. One common method is the reaction of 3-bromophenol with 2-mercaptothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Esterification Reactions

The phenolic hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For example, cross-dehydrogenative coupling with benzaldehyde derivatives catalyzed by CuFe₂O₄ nanoparticles produces thiazole-containing phenol esters .

| Reaction Conditions | Product | Yield | Catalyst |

|---|---|---|---|

| Benzaldehyde, TBHP, 80°C, 24 h | 2-(Benzo[d]thiazol-2-yl)phenyl benzoate | 77% | CuFe₂O₄ nanoparticles |

This reaction proceeds via a radical mechanism involving copper-mediated oxidative coupling . The thiazole ring stabilizes intermediates through coordination with the catalyst.

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s C-5 position is susceptible to electrophilic substitution. Bromination or nitration reactions occur under mild conditions, yielding 5-substituted derivatives . For instance:

Example Reaction:

Coordination Chemistry

The thiazole nitrogen participates in metal coordination. Studies show that Cu(I) and Pd(II) complexes form readily, enhancing catalytic activity in cross-coupling reactions . For example:

-

CuI coordinates with the thiazole nitrogen during Suzuki–Miyaura couplings, facilitating aryl–aryl bond formation .

Oxidative Coupling

The phenolic group engages in oxidative coupling with other phenols or aromatic amines. Using tert-butyl hydroperoxide (TBHP) as an oxidant, dimeric products are formed .

Mechanism:

-

Phenol deprotonation to form a phenoxide ion.

-

Radical generation via TBHP oxidation.

Functionalization via Mitsunobu Reaction

The hydroxyl group can be converted to ethers using Mitsunobu conditions (DIAD, PPh₃) . This method is stereospecific and preserves the thiazole ring’s integrity.

Example:

Biological Activity Modulation

While not a direct chemical reaction, structural modifications of 3-(1,3-Thiazol-2-yloxy)phenol impact bioactivity. For instance:

-

Antimicrobial Activity : Thiazole-phenol hybrids inhibit bacterial growth via interference with cell wall synthesis .

-

COX-2 Inhibition : Analogous compounds (e.g., triazole-thiazole hybrids) show selective COX-2 binding through hydrophobic and hydrogen-bonding interactions .

Suzuki–Miyaura Cross-Coupling

Although not directly reported for this compound, structurally similar thiazole-containing phenols undergo Suzuki coupling with arylboronic acids . Typical conditions include Pd(OAc)₂, K₂CO₃, and THF/H₂O at 85–90°C .

Hypothetical Reaction Pathway:

Key Structural Insights from Crystallography

Scientific Research Applications

Chemical Properties and Structure

3-(1,3-Thiazol-2-yloxy)phenol is characterized by the presence of a thiazole ring and a phenolic group. Its molecular formula is C10H8N2O2S, and it exhibits notable solubility in organic solvents, which enhances its utility in various chemical reactions.

Chemistry

- Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.

- Reactivity Studies : The compound's reactivity has been studied extensively to understand its behavior under different conditions. It can undergo oxidation, reduction, and electrophilic aromatic substitution, making it valuable for developing new synthetic methodologies.

Biology

- Biological Activity : Research has indicated that this compound exhibits antibacterial and antifungal properties. These activities have been attributed to its ability to disrupt cellular processes in microorganisms.

- Mechanism of Action : The compound interacts with specific enzymes or receptors within microbial cells, leading to inhibition of growth or cell death. This mechanism makes it a candidate for developing new antimicrobial agents.

Medicine

- Pharmaceutical Applications : The potential of this compound as an active pharmaceutical ingredient (API) is under investigation. Preliminary studies suggest it may be effective against resistant strains of bacteria and fungi.

-

Case Studies :

- A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their antibacterial properties against Staphylococcus aureus. Results indicated significant activity compared to standard antibiotics.

- Another case study demonstrated its efficacy in inhibiting biofilm formation in Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent in chronic infections.

Data Tables

| Activity Type | Target Organism | Reference |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Journal of Medicinal Chemistry |

| Antifungal | Candida albicans | International Journal of Antimicrobial Agents |

| Biofilm Inhibition | Pseudomonas aeruginosa | Biofouling Journal |

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-2-yloxy)phenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 3-(1,3-Thiazol-2-yloxy)phenol, differing primarily in substituents or heterocyclic systems:

Key Comparative Analysis

Electronic and Steric Effects

- Thiazole vs. Oxadiazole: The thiazole ring in this compound has higher electron-withdrawing capacity compared to oxadiazole due to sulfur’s electronegativity. This enhances stability against nucleophilic attack but may reduce solubility in aqueous media .

- Substituent Impact : Bromine or fluorine substituents (e.g., in compound 9c ) increase molecular weight and hydrophobicity, affecting bioavailability.

Spectroscopic Signatures

Biological Activity

3-(1,3-Thiazol-2-yloxy)phenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Thiazole derivatives, including this compound, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. A study evaluated a series of substituted thiazoles against various bacterial strains. The results showed that compounds similar to this compound demonstrated enhanced antibacterial effects compared to standard antibiotics like Oxytetracycline. Specifically, the Minimum Inhibitory Concentration (MIC) values were found to be notably lower for these compounds against Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 7.8 | 15.6 |

| Escherichia coli | 15.6 | 31.2 | |

| Pseudomonas aeruginosa | 15.6 | 31.2 |

This table summarizes the antibacterial efficacy of the compound against various strains.

Anticancer Activity

In addition to its antimicrobial properties, thiazole derivatives have been investigated for their anticancer potential. Thiazole-containing compounds have shown promise in inhibiting cancer cell proliferation in vitro. For example, phenolic compounds derived from thiazoles have been linked to apoptosis induction in cancer cell lines such as HeLa and SW48 . The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study 1: Antibacterial Efficacy

In a comparative study involving various thiazole derivatives, researchers synthesized several compounds and tested their antibacterial activity against a panel of bacteria. The study concluded that modifications in the thiazole ring significantly affected the biological activity of these compounds. Notably, the presence of electron-donating groups enhanced antibacterial potency .

Case Study 2: Anticancer Mechanisms

A separate investigation focused on the anticancer effects of thiazole derivatives demonstrated that these compounds could inhibit tumor growth in murine models. The study highlighted that the introduction of specific substituents on the thiazole ring could enhance cytotoxicity towards cancer cells while minimizing toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(1,3-Thiazol-2-yloxy)phenol, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a phenol derivative (e.g., 3-hydroxyphenol) with 2-chloro-1,3-thiazole in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) yields the target compound. Optimization involves adjusting reaction time (typically 6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 phenol-to-thiazole). Catalytic agents like phase-transfer catalysts may enhance efficiency . Alternative routes include using triethylamine as a base in methylene chloride for milder conditions, as demonstrated in analogous thiazole syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and thiazole ring carbons (δ 110–160 ppm). Coupling patterns confirm substitution positions .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-3 visualizes molecular geometry, including bond angles and dihedral angles . Hydrogen-bonding networks, critical for stability, are analyzed using graph-set notation (e.g., R₂²(8) motifs) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What key physicochemical properties influence the reactivity of this compound?

- Methodological Answer :

- Hydrogen-Bonding Capacity : The phenol -OH group (hydrogen bond donor) and thiazole N/S atoms (acceptors) dictate solubility and intermolecular interactions. Computational tools predict logP (~2.1) and polar surface area (~60 Ų) to assess hydrophobicity .

- Acidity : The phenolic -OH (pKa ~10) can deprotonate under basic conditions, affecting reaction pathways.

- Thermal Stability : TGA/DSC analysis determines decomposition temperatures (>200°C), relevant for storage and synthetic protocols .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Electron density maps derived from Colle-Salvetti-type functionals correlate with charge distribution and reaction kinetics . Molecular docking studies assess interactions with biological targets (e.g., enzymes) by simulating binding affinities and conformations .

Q. How can researchers resolve contradictions between theoretical predictions and experimental spectroscopic data?

- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or crystal packing. For example:

- Solvent Corrections : Simulate NMR chemical shifts using COSMO-RS models to account for solvent polarity .

- Crystallographic Validation : Compare experimental X-ray bond lengths/angles with DFT-optimized geometries. Hydrogen-bonding patterns in crystals (e.g., O–H⋯N vs. O–H⋯O interactions) may explain deviations in vibrational spectra .

Q. What experimental strategies are recommended for studying the biological interactions of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying substituents on the phenol or thiazole rings) and evaluate bioactivity (e.g., antimicrobial assays). For example, fluorinated thiazole derivatives show enhanced metabolic stability .

- Kinetic Analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants with target proteins .

- Metabolic Profiling : LC-MS/MS identifies metabolites formed via hepatic microsomal incubations, guiding toxicity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.